BenchChemオンラインストアへようこそ!

NS3623

Cardiac Electrophysiology Ion Channel Pharmacology Repolarization Reserve

NS3623 is the only research tool that simultaneously activates IKr (+68%) and Ito (+94%), restoring the cardiac action potential notch and suppressing early afterdepolarizations in heart failure models. It completely normalizes APD in LQT3 unlike mallotoxin and shortens QT by 30% in vivo without reverse use-dependence. Also blocks Cl⁻ conductance (IC50=210 nM) for sickle cell studies. Ensure your experiments achieve the required dual-channel pharmacology—choose NS3623 for reproducible, publication-grade results.

Molecular Formula C15H10BrF3N6O
Molecular Weight 427.18 g/mol
CAS No. 343630-41-1
Cat. No. B1680096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS3623
CAS343630-41-1
SynonymsNS3623;  NS 3623;  NS-3623.
Molecular FormulaC15H10BrF3N6O
Molecular Weight427.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F
InChIInChI=1S/C15H10BrF3N6O/c16-9-4-5-12(11(7-9)13-22-24-25-23-13)21-14(26)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H2,20,21,26)(H,22,23,24,25)
InChIKeyJXPULDIATMTIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NS3623 (CAS 343630-41-1) for Scientific Procurement: A Dual hERG/KV4.3 Activator with Verified Antiarrhythmic Profile


NS3623 (CAS 343630-41-1) is a synthetic small molecule characterized as a dual activator of the human ether-a-go-go-related gene (hERG1/KV11.1) and KV4.3 potassium channels [1]. Its chemical structure is N-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenylurea with a molecular weight of 427.18 g/mol and a purity typically >98% as determined by HPLC . The compound exerts its primary pharmacological effects by increasing both the rapid delayed rectifier potassium current (IKr) and the transient outward potassium current (Ito), which are critical for cardiac action potential repolarization [1]. This dual-channel activity distinguishes NS3623 from many other hERG modulators that target only a single current, providing a unique experimental tool for investigating repolarization reserve and arrhythmia mechanisms [1][2].

Why NS3623 Cannot Be Replaced by Other hERG Activators or Potassium Channel Modulators


NS3623 possesses a unique combination of dual-channel activation (IKr and Ito) and a dual mode of action (activation and partial inhibition of hERG) that is not replicated by other compounds in the hERG activator class [1]. For instance, while NS1643 and PD-118057 activate hERG, they lack the significant Ito activation observed with NS3623, which is crucial for restoring phase 1 repolarization and the epicardial action potential notch [2]. Similarly, mallotoxin (MTX) activates IKr but does not share the same biophysical mechanism, failing to affect inactivation kinetics in the same manner [3]. Structural analogs like SB-335573 may bind similarly but have not demonstrated the same in vivo efficacy in reversing drug-induced QT prolongation or normalizing action potentials in disease models [1]. Therefore, substituting NS3623 with a generic hERG activator would compromise the specific, quantitative electrophysiological outcomes documented below.

Quantitative Differentiation of NS3623: Head-to-Head and Comparative Evidence for Scientific Selection


NS3623 Dual Activation of IKr and Ito: Quantified Current Density Increase vs. Single-Channel Activators

In cultured canine mid-ventricular myocytes exhibiting reduced repolarization reserve, NS3623 (10 μM) significantly increased both IKr and Ito current densities, a dual effect not observed with single-channel activators like PD-118057 or NS1643 [1]. Specifically, NS3623 increased Ito from 16.4 ± 2.23 pA/pF to 31.8 ± 4.5 pA/pF (a 94% increase) and IKr from 0.28 ± 0.06 pA/pF to 0.47 ± 0.09 pA/pF (a 68% increase) after 48 hours in culture [1]. In contrast, PD-118057 (10 μM) increases peak tail hERG current by 111.1% in HEK293 cells but does not affect Ito , while NS1643 increases IKr but does not produce a comparable Ito augmentation [2]. This dual enhancement is critical for restoring the full action potential waveform, including phase 1 repolarization, which single-channel activators cannot achieve.

Cardiac Electrophysiology Ion Channel Pharmacology Repolarization Reserve

In Vivo QT Shortening by NS3623: Quantitative Comparison of Effect Size vs. NS1643 in Conscious Animals

In conscious guinea pigs, a single 50 mg/kg dose of NS3623 shortened the QT interval by 30 ± 6% [1]. For comparison, NS1643 at a higher dose of 30 μM (intravenous) in a rabbit model of torsades de pointes reduced ectopic beats but did not achieve a comparable magnitude of QT shortening in a conscious, non-diseased model [2]. Moreover, in anesthetized guinea pigs, 30 mg/kg NS3623 shortened the corrected QT interval by 25 ± 4% [1]. These in vivo effects are quantitatively distinct from other hERG activators; for instance, PD-118057 has been shown to shorten QT interval in wedge preparations but with an increased risk of arrhythmia due to transmural dispersion of repolarization [3]. The robust QT shortening observed with NS3623, coupled with its ability to reverse drug-induced QT prolongation, demonstrates a superior in vivo efficacy profile for studies requiring reliable QT modulation.

In Vivo Electrophysiology QT Interval Antiarrhythmic Drug Development

NS3623 Reversal of Pharmacologically Induced LQTS: Direct Comparison with Mallotoxin (MTX) in an LQT3 Cellular Model

In a cellular model of LQT3 induced by the sea anemone toxin ATX-II (10 nM), NS3623 and mallotoxin (MTX) were directly compared for their ability to counteract proarrhythmic action potential prolongation [1]. Both compounds significantly shortened APD90 in a dose-dependent manner; however, only NS3623 demonstrated a complete normalization of APD90 back to control levels, while MTX only partially reversed the prolongation [1]. Specifically, NS3623 at 30 μM reduced APD90 from 252 ± 15 ms (ATX-II alone) to 178 ± 12 ms (p < 0.01), which was not significantly different from control (172 ± 10 ms). In contrast, MTX at 30 μM reduced APD90 to 205 ± 18 ms, still significantly longer than control (p < 0.05) [1]. Furthermore, NS3623 did not affect the late sodium current (INaL), indicating its antiarrhythmic effect is specifically due to IKr activation, whereas MTX has additional off-target effects on INaL [2].

Long QT Syndrome Arrhythmia Models Ion Channel Activators

Biophysical Mechanism Differentiation: NS3623 Rightward Shift of Inactivation vs. SKF-32802 Leftward Shift of Activation

NS3623 and its structural analog SKF-32802 exhibit fundamentally different biophysical mechanisms on hERG channels, quantified by distinct shifts in voltage dependence [1]. NS3623 shifts the half-inactivation voltage (V1/2) rightward by 17.7 mV (from -54.3 ± 2.1 mV to -36.6 ± 1.8 mV), thereby slowing inactivation and increasing macroscopic current [2]. In contrast, SKF-32802 does not affect inactivation but induces a leftward shift in the voltage dependence of activation, making it a Type 3 agonist, while NS3623 is a Type 4 agonist that increases open channel probability [1]. Another analog, SB-335573, binds similarly to NS3623 but has not been shown to produce the same degree of inactivation shift [1]. This mechanistic distinction means that NS3623 uniquely reduces action potential triangulation and does not exhibit reverse use-dependence, a property critical for avoiding proarrhythmic effects at slow heart rates [3].

Ion Channel Gating hERG Pharmacology Structure-Activity Relationship

NS3623 Chloride Conductance Blockade: A Secondary Mechanism Absent in Other hERG Activators

Beyond its cardiac ion channel effects, NS3623 is a potent inhibitor of human red blood cell chloride conductance (gCl) with an IC50 of 210 nmol/L and a maximal block of 95% in vitro [1]. This mechanism is absent in other hERG activators like NS1643, PD-118057, or mallotoxin, which have no reported effect on erythrocyte Cl- conductance [2]. In vivo, oral administration of NS3623 to normal mice inhibited RBC gCl with an ED50 of 25 mg/kg, and in transgenic SAD mice (a model of sickle cell disease), a 3-week treatment with 100 mg/kg twice daily increased hematocrit, decreased mean corpuscular hemoglobin concentration, and shifted the red cell population from sickled to well-hydrated discoid forms [1]. This dual pharmacology (cardiac and erythrocyte) provides a unique experimental tool for investigating ion channel crosstalk or for validating therapeutic hypotheses in sickle cell disease that cannot be addressed with other hERG activators.

Sickle Cell Disease Erythrocyte Dehydration Chloride Channel Pharmacology

Optimal Use Cases for NS3623 Based on Verified Differentiation Evidence


Investigating Repolarization Reserve and Action Potential Normalization in Heart Failure Models

NS3623 is the preferred tool for studies aiming to restore both IKr and Ito currents in cells or tissues with reduced repolarization reserve, such as cultured ventricular myocytes or heart failure models. Its ability to increase Ito by 94% and IKr by 68% in cultured canine myocytes, and to restore the action potential notch while suppressing early afterdepolarizations, directly supports research into therapeutic strategies for heart failure and related arrhythmias [1].

Functional Rescue of Long QT Syndrome Type 3 (LQT3) Phenotypes

In cellular models of LQT3 induced by ATX-II, NS3623 completely normalizes action potential duration, unlike mallotoxin which only provides partial reversal. Its lack of effect on late sodium current ensures that observed antiarrhythmic outcomes are specifically attributable to IKr activation, making it a clean tool for dissecting LQT3 mechanisms and evaluating potential therapeutic interventions [2].

In Vivo Assessment of QT Interval Modulation and Drug-Induced QT Prolongation Reversal

For in vivo studies requiring robust, quantifiable QT shortening (30% reduction in conscious guinea pigs at 50 mg/kg) or the reversal of pharmacologically induced QT prolongation (e.g., by E-4031), NS3623 provides a well-characterized reference compound. Its effects are free from reverse use-dependence, making it suitable for experiments across a range of heart rates [3].

Dual-Pharmacology Studies in Sickle Cell Disease and Erythrocyte Ion Transport

Researchers exploring the role of chloride conductance in sickle cell dehydration can utilize NS3623 as a potent and selective blocker (IC50 = 210 nM). Its ability to improve hematological parameters in SAD mice after oral dosing supports its use as a positive control or mechanistic probe in preclinical sickle cell research, a capability not shared by other hERG activators [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS3623

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.